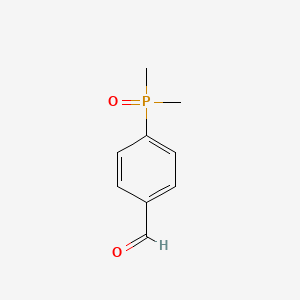

4-(Dimethylphosphoryl)benzaldehyde

Description

4-(Dimethylphosphoryl)benzaldehyde is an aromatic aldehyde derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the para position of the benzaldehyde ring. This substituent is a strong electron-withdrawing group (EWG) due to the polar P=O bond and the inductive effect of the phosphoryl moiety. The compound’s structure combines the reactivity of the aldehyde group with the steric and electronic influences of the phosphoryl substituent, making it a valuable intermediate in organophosphorus chemistry, catalysis, and materials science.

Properties

Molecular Formula |

C9H11O2P |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

4-dimethylphosphorylbenzaldehyde |

InChI |

InChI=1S/C9H11O2P/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-7H,1-2H3 |

InChI Key |

WDMBCRVEFNOAFB-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylphosphoryl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylphosphoryl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Dimethylphosphoryl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Dimethylphosphoryl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Dimethylphosphoryl)benzaldehyde with key benzaldehyde derivatives, focusing on substituent effects, molecular properties, and applications.

*DEASB: 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde

Electronic and Reactivity Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylphosphoryl group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity at the ortho/para positions. This contrasts sharply with electron-donating groups (e.g., -N(CH₃)₂ in 4-Dimethylaminobenzaldehyde), which enhance ring reactivity . Aldehydes with EWGs (e.g., -PO(CH₃)₂, -Br) exhibit increased stability toward nucleophilic attack compared to EDG-substituted analogs.

- Acidity of the Aldehyde Proton: The electron-withdrawing phosphoryl group increases the acidity of the aldehyde proton, facilitating condensation reactions (e.g., Knoevenagel or aldol reactions). Similar effects are observed in 4-Hydroxybenzaldehyde due to resonance stabilization of the deprotonated form .

Biological Activity

4-(Dimethylphosphoryl)benzaldehyde is an organic compound featuring a dimethylphosphoryl group and an aldehyde functional group attached to a benzene ring. Its molecular formula is CHOP, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, interactions with biological targets, and implications for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily due to its role as an enzyme inhibitor . Notably, it has been studied for its inhibitory effects on aldehyde dehydrogenase (ALDH) enzymes, which are crucial for metabolizing aldehydes in biological systems. Inhibition of these enzymes can lead to alterations in cellular differentiation and proliferation, making this compound a candidate for cancer therapy and regenerative medicine applications.

The mechanism by which this compound inhibits ALDH involves its electrophilic nature, allowing it to form covalent bonds with the enzyme's active site. This interaction can disrupt normal enzymatic function, leading to increased levels of toxic aldehydes within cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful. The following table summarizes key differences among selected benzaldehyde derivatives:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Structure | Contains a dimethylamino group; used as a reagent for indole detection. |

| Benzaldehyde | Structure | Lacks substituents; serves as a baseline for reactivity comparisons. |

| 4-(Diethylamino)benzaldehyde | Structure | Features diethylamino group; used similarly but with different reactivity profiles. |

This comparison highlights how the unique phosphoryl group in this compound imparts distinct chemical reactivity and potential biological applications not found in simpler analogs.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition properties of this compound:

- Aldehyde Dehydrogenase Inhibition : Research has demonstrated that this compound can effectively inhibit ALDH activity in vitro. Kinetic assays revealed that the compound binds to the active site of ALDH, leading to a significant reduction in enzyme activity. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent inhibitory effects.

- Cellular Impact Studies : In cellular models, treatment with this compound resulted in altered cell proliferation rates and differentiation patterns. For instance, cancer cell lines exposed to the compound exhibited reduced growth rates compared to controls, suggesting potential applications in cancer therapy.

- Docking Simulations : Computational studies using molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. These simulations indicated strong interactions between the compound and ALDH, further supporting experimental findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.